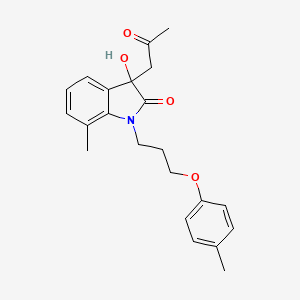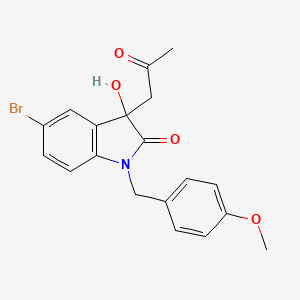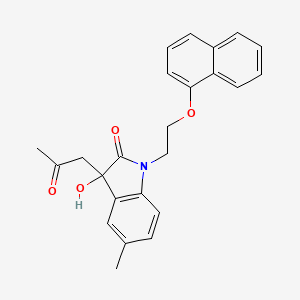
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Overview
Description
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. HN1 is a derivative of 3-hydroxy-3-(2-oxopropyl)indolin-2-one, and it contains a naphthalene group that is attached to the indolinone ring.
Scientific Research Applications
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one has been studied for its potential applications in several areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, this compound has been investigated for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is not fully understood, but it is believed to involve several pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, potentially through the inhibition of the Akt/mTOR signaling pathway. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity by activating the Nrf2/ARE signaling pathway and inhibiting the JNK signaling pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell viability. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, leading to a reduction in neuronal damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its potential as a multi-targeted agent, with effects on cancer cells, neurons, and inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its effectiveness in certain assays.
Future Directions
There are several future directions for research on 3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, including further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential as a therapeutic agent in animal models. Additionally, this compound could be studied in combination with other compounds to determine its potential synergistic effects. Finally, the use of this compound in other areas of scientific research, such as cardiovascular disease and diabetes, could be explored.
properties
IUPAC Name |
3-hydroxy-5-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-10-11-21-20(14-16)24(28,15-17(2)26)23(27)25(21)12-13-29-22-9-5-7-18-6-3-4-8-19(18)22/h3-11,14,28H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCMOYWXSHTETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292586.png)

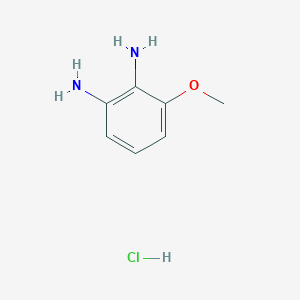
![1-[[2-Hydroxy-1-(hydroxy methyl)ethoxy]methyl]cytosine](/img/structure/B3292601.png)
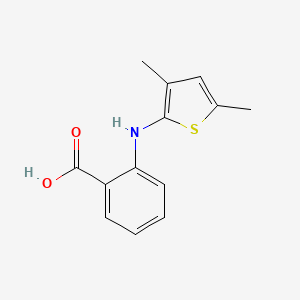
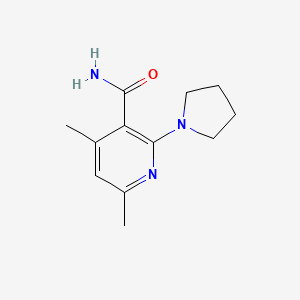
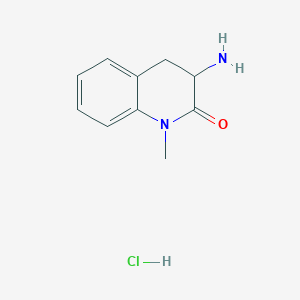
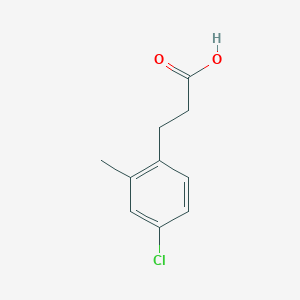
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)


